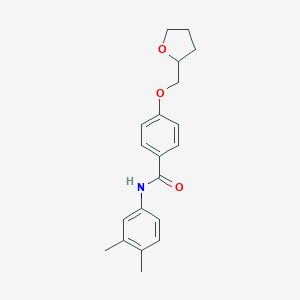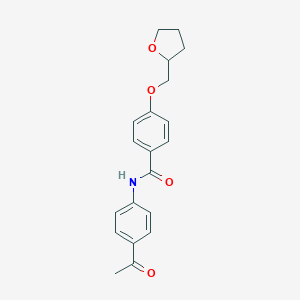![molecular formula C21H18N2O3S B250518 2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)
2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a thioamide derivative, which has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. It has also been suggested that the compound may interact with certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide in lab experiments is its potential to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for the research of 2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide. One potential direction is to investigate its potential use as a diagnostic tool for certain diseases. Another direction is to further investigate its mechanism of action and potential use in the treatment of neurodegenerative diseases. Additionally, further research can be done to optimize the synthesis method and explore the compound's potential use in other fields of research.
Métodos De Síntesis
The synthesis of 2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide involves the reaction of 4-phenoxyphenyl isothiocyanate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane or chloroform at room temperature. The product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide has shown potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been studied for its potential use as a diagnostic tool for certain diseases.
Propiedades
Fórmula molecular |
C21H18N2O3S |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H18N2O3S/c1-25-19-10-6-5-9-18(19)20(24)23-21(27)22-15-11-13-17(14-12-15)26-16-7-3-2-4-8-16/h2-14H,1H3,(H2,22,23,24,27) |
Clave InChI |
FDEWBYSPJSVXQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)


![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
